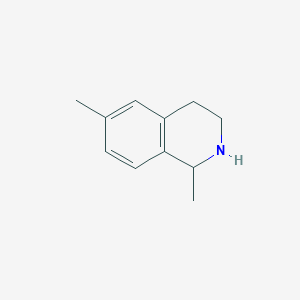

1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-3-4-11-9(2)12-6-5-10(11)7-8/h3-4,7,9,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEAMSMKABMLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-92-8 | |

| Record name | 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Pharmacological Investigations of 1,6 Dimethyl 1,2,3,4 Tetrahydroisoquinoline and Relevant Analogues

Neuropharmacological Studies

The neuropharmacological profile of 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline and its structural analogues, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), has been a subject of significant research. These compounds are investigated for their interactions with various neurotransmitter systems, which are crucial in regulating brain function. Their potential as modulators of these systems underpins their therapeutic interest.

Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a close analogue of this compound, have revealed significant interactions with the dopaminergic system. 1MeTIQ is an endogenous compound found in the brain and is considered a potential endogenous regulator of dopaminergic activity. nih.gov Research indicates that 1MeTIQ can antagonize the increase in brain dopamine (B1211576) metabolism induced by NMDA receptor antagonists like MK-801. nih.gov

Investigations into the effects of 1MeTIQ on dopamine catabolism show a distinct mechanism. Unlike compounds that increase dopamine metabolism, 1MeTIQ has been found to strongly inhibit the monoamine oxidase (MAO)-dependent catabolic pathway. researchgate.net This leads to a significant decrease in the levels of the intraneuronal dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.net Concurrently, 1MeTIQ activates the catechol-O-methyltransferase (COMT)-dependent O-methylation pathway, resulting in an elevation of the extraneuronal metabolite 3-methoxytyramine (3-MT). researchgate.net

Table 1: Effects of Tetrahydroisoquinoline Analogues on Dopamine Metabolism

| Compound | Effect on MAO-dependent Pathway (DOPAC levels) | Effect on COMT-dependent Pathway (3-MT levels) | Effect on Total Dopamine Levels | Reference |

|---|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Strongly Inhibits (Decrease) | Significantly Activates (Increase) | No Change | researchgate.net |

| 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (NMSal) | Accelerates (Increase) | No Effect | No Change (systemic admin.) / Decrease (direct injection) | nih.govnih.gov |

The interaction of tetrahydroisoquinolines with the serotonergic system has been explored in the context of their potential antidepressant-like effects. Research has demonstrated that both 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), produce effects indicative of antidepressant activity in behavioral models such as the forced swim test and tail suspension test in mice. nih.gov Neurochemical analyses accompanying these behavioral studies revealed that the administration of these compounds led to an activation of the serotonin (B10506) (5-HT) system. nih.gov This suggests that part of their neuropharmacological action may be mediated through the modulation of serotonergic pathways. In contrast, the dopamine-derived analogue N-methyl-(R)-salsolinol was found to not affect serotonin or its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the rat brain, indicating selectivity in the actions of different analogues. nih.gov

A key aspect of the neuropharmacological profile of 1MeTIQ is its interaction with the glutamatergic system, specifically as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor. nih.govnih.gov This action is considered a significant contributor to its neuroprotective properties. nih.gov Studies have shown that 1MeTIQ can prevent glutamate-induced cell death and calcium influx in primary cultures of rat cerebellar granule cells. nih.gov The mechanism of this action was confirmed to be a specific effect on NMDA receptors, as 1MeTIQ was found to inhibit the binding of [3H]MK-801, a well-known uncompetitive NMDA receptor antagonist. nih.gov

Further research has solidified the role of 1MeTIQ as an uncompetitive NMDA receptor antagonist, sharing neuroprotective abilities with established antagonists like MK-801 and memantine (B1676192) against glutamate-induced excitotoxicity. nih.gov In vivo microdialysis experiments have also demonstrated that 1MeTIQ can prevent the release of excitatory amino acids induced by kainate in the rat frontal cortex. nih.gov Interestingly, the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), while capable of modulating glutamate (B1630785) release, does not appear to affect the binding of [3H]MK-801 to NMDA receptors, highlighting a crucial difference in the mechanism of action between TIQ and its 1-methyl derivative. nih.govnih.gov

The 1,2,3,4-tetrahydroisoquinoline scaffold has served as a foundational structure for the development of potent and selective ligands for opioid receptors. While research on this compound's specific opioid activity is limited, numerous analogues have been extensively investigated.

Kappa (κ) Opioid Receptor: A significant body of research has focused on developing tetrahydroisoquinoline-based antagonists for the kappa opioid receptor (KOR). nih.govnih.govnih.gov Compounds derived from (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-substituted-3-isoquinolinecarboxamide have been identified as potent and highly selective KOR antagonists. nih.govnih.gov For example, one such analogue demonstrated a high affinity for the KOR with a Ke value of 0.14 nM and exhibited 1730-fold and 4570-fold selectivity over mu (μ) and delta (δ) opioid receptors, respectively. nih.gov These compounds act as pure antagonists with no observable agonist activity. nih.gov

Mu (μ) and Delta (δ) Opioid Receptors: The tetrahydroisoquinoline framework is also present in ligands targeting mu and delta opioid receptors. Dimeric analogues of 2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) have been synthesized and shown to exhibit high affinity for both delta and mu receptors, acting as potent antagonists at both sites. nih.gov Other research has explored N-substituted tetrahydroquinoline (THQ) analogues as mixed-efficacy ligands, demonstrating that modifications to the core structure can balance affinities between the mu and delta receptors, often yielding MOR agonists and DOR antagonists. acs.org The Tic moiety (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a key component in several well-known peptide-based delta-opioid receptor ligands, such as TIPP (Tyr-Tic-Phe-Phe). nih.gov

Table 2: Opioid Receptor Binding Affinities of Select Tetrahydroisoquinoline Analogues

| Compound Analogue Class | Target Receptor | Activity | Selectivity Profile | Reference |

|---|---|---|---|---|

| (3R)-7-hydroxy-N-substituted-3-isoquinolinecarboxamides | Kappa (κ) | Antagonist | High selectivity for κ over μ and δ | nih.govnih.gov |

| Dimeric Dmt-Tic Analogues | Delta (δ) & Mu (μ) | Antagonist | High affinity for both δ and μ receptors | nih.gov |

| N-substituted Tetrahydroquinolines (THQ) | Mu (μ) & Delta (δ) | Mixed Agonist/Antagonist | Balanced MOR/DOR affinities | acs.org |

The neuroprotective potential of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a well-documented aspect of its pharmacological profile. nih.govnih.gov Unlike its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), which does not offer clear neuroprotection, 1MeTIQ displays distinct protective properties. nih.gov

The primary mechanism underlying this neuroprotection is believed to be its antagonism of the glutamatergic system, particularly its inhibitory effect on NMDA receptors. nih.govnih.gov By preventing glutamate-induced excitotoxicity, 1MeTIQ protects neurons from cell death in preclinical models. nih.govnih.gov This includes reducing neuronal damage and calcium dysregulation following exposure to high concentrations of glutamate. nih.gov

Neuroprotective Efficacy in Preclinical Models

Protection Against Neurotoxin-Induced Neurodegeneration (e.g., MPTP, rotenone)

Research has demonstrated the neuroprotective potential of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a close analogue of the subject compound, against well-established neurotoxins used to model Parkinson's disease. In animal models, pretreatment with 1MeTIQ has been shown to completely prevent the onset of bradykinesia, a key motor symptom of parkinsonism, induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govnih.gov This protective effect extends to the cellular level, where 1MeTIQ has been observed to shield dopaminergic neurons from the toxic effects of MPTP.

Furthermore, studies utilizing cultured rat mesencephalic neurons have confirmed the neuroprotective action of 1MeTIQ against a range of dopaminergic neurotoxins, including rotenone, 1-methyl-4-phenylpyridinium ion (MPP+), and 6-hydroxydopamine. nih.gov The protective action is stereoselective, with the (R)-enantiomer of 1MeTIQ demonstrating significant neuroprotection while the (S)-enantiomer has little effect. nih.gov The mechanism of this protection does not appear to involve direct interaction with dopamine receptors or interference with the inhibition of mitochondrial respiratory complex I by these toxins. nih.gov Instead, it is suggested that 1MeTIQ may act indirectly as an antioxidant, potentially by inducing the expression of anti-oxidative enzymes. nih.gov

Investigations into structurally modified derivatives of 1-MeTIQ have sought to enhance its neuroprotective properties. The introduction of different N-functional groups, such as N-propyl, N-propenyl, N-propargyl, or N-butynyl, has been explored. nih.gov While all tested derivatives showed an ability to decrease MPTP-induced bradykinesia, 1-Me-N-propargyl-TIQ was particularly effective, blocking the MPTP-induced reduction in striatal dopamine content and the loss of tyrosine hydroxylase-positive cells in the substantia nigra. nih.gov This suggests that specific structural modifications can significantly augment the neuroprotective capacity of the tetrahydroisoquinoline scaffold.

Relevance to Neurodegenerative Disorders (e.g., Parkinson's, Alzheimer's)

The neuroprotective activities of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its analogues have significant implications for neurodegenerative disorders, most notably Parkinson's disease. A compelling link is the observation that the concentration of endogenous 1MeTIQ is markedly reduced in the brains of patients with idiopathic Parkinson's disease and in the brains of mice treated with the parkinsonian-inducing neurotoxin MPTP. nih.gov This finding suggests a potential physiological role for 1MeTIQ in the maintenance of dopaminergic neuron health and that its depletion could be a contributing factor to the pathogenesis of Parkinson's disease.

The demonstrated ability of exogenously administered 1MeTIQ to prevent parkinsonism-like behavioral abnormalities and protect dopaminergic neurons in experimental models further strengthens its relevance to this neurodegenerative condition. nih.govnih.gov Consequently, 1MeTIQ has been proposed as a promising lead compound for the development of novel therapeutic agents for Parkinson's disease. nih.govnih.gov The exploration of N-functionalized derivatives of 1-MeTIQ has shown that it is possible to enhance these neuroprotective effects, offering a pathway for the design of more potent drug candidates. nih.gov While the primary focus of research has been on Parkinson's disease, the general neuroprotective and antioxidant properties of these compounds could suggest a broader potential relevance to other neurodegenerative conditions characterized by oxidative stress and neuronal cell death, such as Alzheimer's disease, although this area remains less explored.

Central Nervous System Modulatory Effects (e.g., locomotor activity, anti-addictive potential)

Beyond its neuroprotective effects, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its analogues exhibit significant modulatory effects on the central nervous system, particularly in the context of locomotor activity and addiction. Studies have shown that 1MeTIQ can antagonize cocaine-induced locomotor sensitization, a phenomenon associated with the development of addiction. nih.gov

In preclinical models of addiction, 1MeTIQ has demonstrated considerable anti-addictive potential. It has been found to dose-dependently decrease cocaine self-administration in rats, without affecting responding for a natural reward like food. nih.gov This suggests a specific interference with the rewarding properties of the drug. Furthermore, 1MeTIQ has been shown to attenuate cocaine-seeking behavior reinstated by a priming dose of cocaine, a model of relapse. nih.gov This effect is thought to be related to the compound's ability to modulate the dopaminergic system, which is centrally involved in reward and addiction. nih.govresearchgate.net The anti-addictive properties of 1MeTIQ are not limited to cocaine; it has also been shown to prevent the development of morphine dependence and the expression of morphine withdrawal symptoms. researchgate.net These findings collectively support the potential of 1MeTIQ and related compounds as therapeutic agents for substance use disorders by attenuating craving and relapse. nih.gov

Anti-Infective and Antimicrobial Activities

Antibacterial and Antifungal Investigations

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a recurring motif in compounds with notable antibacterial and antifungal properties. While research on this compound itself is limited in this area, studies on its analogues provide valuable insights into the antimicrobial potential of this chemical class.

A series of 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives proved to be particularly effective, exhibiting Minimum Inhibitory Concentrations (MICs) ranging from 3.5 to 20 µg/mL against strains such as Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

In the realm of antifungal research, novel N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant activity against a variety of fungal species. researchgate.netconicet.gov.ar For instance, some of these compounds displayed potent inhibition of Aspergillus spp., Penicillium spp., and Botrytis cinerea. researchgate.net More recently, a series of 32 novel tetrahydroisoquinoline derivatives were designed and synthesized, with many exhibiting good to excellent antifungal activity against several phytopathogenic fungi. nih.gov Notably, compounds A13 and A25 from this series showed EC50 values of 2.375 and 2.251 mg/L, respectively, against Alternaria alternata. nih.gov

Below is a data table summarizing the antifungal activity of selected N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives.

Table 1: Antifungal Activity of Selected N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives

| Compound | Fungal Species | % Inhibition |

|---|---|---|

| 2 | Botrytis cinerea | 73.3 |

| 5 | Aspergillus flavus | 77.8 |

| 5 | Aspergillus parasiticus | 94.1 |

| 5 | Penicillium expansum | 73.2 |

| 5 | Penicillium verrucosum | 80.9 |

| 5 | Botrytis cinerea | 66.7 |

| 6 | Aspergillus niger | 71.4 |

| 6 | Aspergillus flavus | 63.9 |

| 6 | Aspergillus parasiticus | 73.5 |

| 6 | Aspergillus ochraceus | 82.1 |

Antiviral Properties (e.g., HIV-1 Reverse Transcriptase Inhibition)

The tetrahydroisoquinoline framework has been identified as a promising scaffold for the development of antiviral agents, particularly as inhibitors of HIV-1 reverse transcriptase (RT). Although direct studies on this compound are not prominent, research on its analogues has yielded significant findings.

A study focused on the de-novo design and synthesis of two series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) analogues as potential HIV-1 RT inhibitors. nih.govnih.gov Several of the synthesized compounds demonstrated promising in-vitro RT inhibitory activity. nih.govnih.gov Out of thirty compounds tested, eighteen showed more than 50% inhibition at a concentration of 100 μM. nih.govnih.gov Two compounds in particular, 8h and 8l , exhibited the most potent inhibition at 74.82% and 72.58%, respectively. nih.govnih.gov These findings suggest that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core can serve as a valuable template for the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov

The antiviral potential of this class of compounds is not limited to RT inhibition. Other research has explored isoquinoline-based compounds as CXCR4 antagonists, which can block the entry of HIV into host cells. mdpi.com

The table below summarizes the in-vitro HIV-1 RT inhibitory activity of the most promising 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues from the aforementioned study.

Table 2: In-Vitro HIV-1 Reverse Transcriptase Inhibition by Selected 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogues

| Compound | % Inhibition at 100 µM |

|---|---|

| 8h | 74.82 |

| 8l | 72.58 |

Antiplasmodial and Antimalarial Effects

The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds, including derivatives of 1,2,3,4-tetrahydroisoquinoline. While specific data on this compound is scarce, related analogues have shown promising antiplasmodial activity.

One study involved the synthesis and in vitro evaluation of twenty-one 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ) analogues against Plasmodium falciparum. researchgate.netrsc.org Of these, seventeen compounds displayed moderate antiplasmodial activity, and two were found to be highly active with IC50 values below 0.2 μg/mL. researchgate.net The two most potent compounds were 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinoline and 6-hydroxyspiro[1,2,3,4-tetrahydroisoquinoline-1:1'-cyclohexane]. researchgate.net These compounds also exhibited low cytotoxicity against rat skeletal myoblast cells, indicating a favorable selectivity index. researchgate.net

Another research effort explored a tetrahydroquinoline compound from the Medicines for Malaria Venture (MMV) "Pathogen Box". nih.gov This compound was found to be active against multiple life-cycle stages of Plasmodium parasites and its mode of resistance was identified as the Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.gov Subsequent chemical exploration of this structural motif led to the identification of an analogue with a 30-fold improvement in antimalarial potency. nih.gov

The table below presents the in vitro antiplasmodial activity of selected 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogues.

Table 3: In Vitro Antiplasmodial Activity of Selected 1-Aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline Analogues against P. falciparum

| Compound | IC50 (µg/mL) |

|---|---|

| 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinoline | < 0.2 |

Anticancer and Antiproliferative Research

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in numerous natural and synthetic compounds that have demonstrated significant potential in anticancer research. tandfonline.comnih.gov Analogues of this structure, including derivatives of this compound, have been investigated for their ability to inhibit the growth of cancer cells through various mechanisms, such as halting cell proliferation and inducing programmed cell death. researchgate.net

Tetrahydroisoquinoline derivatives have been shown to exert cytotoxic effects on various human cancer cell lines. researchgate.net Research into novel 5,6,7,8-tetrahydroisoquinolines has identified compounds with potent anticancer activity against A549 lung cancer and MCF7 breast cancer cells. nih.gov For instance, certain analogues demonstrated greater cytotoxic potency than the standard chemotherapeutic agent doxorubicin (B1662922). nih.gov

The mechanism behind this cytotoxicity often involves the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle. nih.gov Specific analogues have been observed to cause cell cycle arrest at different phases. For example, one potent compound, 7e, was found to cause cell cycle arrest at the G2/M phase in A459 cells, leading to a 79-fold increase in apoptosis. nih.gov Another analogue, 8d, induced S phase arrest in MCF7 cells, resulting in a 69-fold increase in apoptosis. nih.gov The induction of apoptosis is a critical mechanism for eliminating malignant cells, and these findings suggest that tetrahydroisoquinoline derivatives can trigger this process through mitochondrial pathways, as evidenced by changes in the Bax/Bcl2 expression ratio and activation of caspases. nih.gov

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| Analogue 7e | A549 (Lung) | Cytotoxicity | 0.155 |

| Analogue 8d | MCF7 (Breast) | Cytotoxicity | 0.170 |

| Doxorubicin (Control) | A549 / MCF7 | Cytotoxicity | N/A |

A key strategy in anticancer drug development is the inhibition of enzymes that are crucial for the growth and proliferation of cancer cells. tandfonline.com Tetrahydroisoquinoline analogues have been identified as inhibitors of several such enzymes.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleotides required for DNA replication. Its inhibition can halt cancer cell proliferation. A study identified a novel tetrahydroisoquinoline derivative, compound 8d, as a significant DHFR inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 0.199 µM. nih.gov This potency is comparable to that of Methotrexate, a well-known DHFR inhibitor used in chemotherapy, which had an IC₅₀ of 0.131 µM in the same study. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are enzymes that regulate the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov A synthesized tetrahydroisoquinoline, compound 7e, was found to be a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM. This was more potent than the control drug Roscovitine (IC₅₀ of 0.380 µM). nih.gov

Na+, K+-ATPase: This enzyme is responsible for maintaining ion gradients across the cell membrane and is often overexpressed in tumors. Certain hybrid molecules incorporating a tetrahydroisoquinoline moiety have demonstrated enhanced inhibitory potential toward Na+, K+-ATPase. mdpi.com Specifically, derivatives created by linking quercetin (B1663063) to a THIQ scaffold were shown to be effective inhibitors of this enzyme. mdpi.com

Proteasome: The proteasome is a protein complex that degrades unneeded or damaged proteins. While its inhibition is a valid anticancer strategy, literature from the conducted research did not establish a direct inhibitory link between this compound analogues and proteasome activity.

| Compound | Target Enzyme | IC₅₀ (µM) | Control Drug | Control IC₅₀ (µM) |

| Analogue 8d | DHFR | 0.199 | Methotrexate | 0.131 |

| Analogue 7e | CDK2 | 0.149 | Roscovitine | 0.380 |

Antioxidant Properties and Reactive Oxygen Species Modulation

In addition to their anticancer activities, tetrahydroisoquinoline derivatives have been investigated for their antioxidant potential. nih.govmdpi.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases. Antioxidants can neutralize these harmful species.

Several newly synthesized 5,6,7,8-tetrahydroisoquinolines were evaluated for their antioxidant properties and compared against Vitamin C. nih.gov A number of these compounds, specifically analogues designated 1, 3, 6, 7c, and 8e, exhibited higher antioxidant activity than Vitamin C. nih.gov Furthermore, hybrid compounds formed by derivatizing quercetin with a THIQ moiety also showed improved antioxidant potential compared to quercetin alone. mdpi.com The enhanced activity of these derivatives may be associated with the presence of a tertiary amino group in their structure. mdpi.com Studies on other tetrahydroquinoline derivatives have also demonstrated excellent radical-scavenging capacity, suggesting they are promising candidates for development as antioxidant agents. mdpi.com

Other Pharmacological Effects

The biological activities of tetrahydroisoquinoline analogues extend beyond anticancer and antioxidant effects into other therapeutic areas.

The THIQ scaffold is found in compounds possessing anti-inflammatory properties. nih.gov A specific analogue, 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been studied for its analgesic and anti-inflammatory activity. biomedpharmajournal.orgresearchgate.net In a model of formalin-induced arthritis in rats, this compound demonstrated a pronounced anti-inflammatory effect that was 3.3 times greater than that of the reference drug, diclofenac (B195802) sodium. biomedpharmajournal.orgresearchgate.net Another analogue, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), was shown to alleviate inflammation by reducing the expression of the pro-inflammatory factor NF-κB. researchgate.net

Certain isoquinoline (B145761) alkaloids and their synthetic analogues have been shown to induce vasorelaxation, the widening of blood vessels, which is a key mechanism for reducing blood pressure. researchgate.netbiomedpharmajournal.org The vasorelaxant effect of the tetrahydroisoquinoline alkaloid F-19 was found to be concentration-dependent on rat aortic rings. researchgate.netbiomedpharmajournal.org The mechanism is complex, involving the inhibition of Ca²⁺ ion entry into the cytosol through L-type Ca²⁺ channels and the activation of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). researchgate.netbiomedpharmajournal.org

Another compound, DHQ-11, which is a conjugate of dihydroquercetin and a 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also produces significant vasorelaxation. biomedpharmajournal.orgsemanticscholar.org Its effects are mediated by both endothelium-dependent and endothelium-independent pathways. The endothelium-dependent mechanism involves the activation of the NO/sGC/cGMP signaling pathway, while the independent mechanism includes the activation of K⁺ channels (KATP and BKCa) and inhibition of Ca²⁺ release from the sarcoplasmic reticulum. biomedpharmajournal.orgsemanticscholar.org

Anticonvulsant Potential

While direct pharmacological investigations into the anticonvulsant potential of this compound are not extensively available in current scientific literature, significant research has been conducted on the closely related analogue, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ). These studies provide valuable insights into the potential anticonvulsant profile of this class of compounds. The research primarily focuses on the effects of 1-MeTHIQ in established rodent models of seizures, such as the maximal electroshock (MES) seizure model.

Research has demonstrated that 1-MeTHIQ, an endogenous substance found in the brain, exhibits anticonvulsant properties. nih.gov When administered intraperitoneally to mice, it has been shown to significantly elevate the threshold for electroconvulsions. nih.gov This suggests that the compound can reduce the susceptibility of the brain to seizures induced by electrical stimulation.

In addition to its intrinsic anticonvulsant activity, 1-MeTHIQ has been observed to enhance the efficacy of existing antiepileptic drugs (AEDs). nih.govnih.gov This potentiation effect is a key area of investigation, as it could lead to combination therapies that are more effective or have fewer side effects than current treatments.

Detailed Research Findings

Studies have systematically evaluated the effect of 1-MeTHIQ on the electroconvulsive threshold and its interaction with conventional AEDs. The maximal electroshock (MES) test in mice is a standard preclinical model used to identify compounds that may be effective against generalized tonic-clonic seizures.

One study found that 1-MeTHIQ administered at a dose of 20 mg/kg significantly increased the threshold for electroconvulsions in mice. nih.gov However, lower doses of 5 and 10 mg/kg did not have a significant impact on the electroconvulsive threshold. nih.gov

The potentiation of the anticonvulsant action of other drugs by 1-MeTHIQ is a notable finding. At a subthreshold dose of 10 mg/kg, 1-MeTHIQ was shown to significantly enhance the anticonvulsant effects of both valproate (VPA) and carbamazepine (B1668303) (CBZ) in the MES model. nih.gov This enhancement was demonstrated by a reduction in the median effective dose (ED50) of these AEDs when co-administered with 1-MeTHIQ. nih.gov

Further investigations into these interactions revealed that they are likely pharmacodynamic in nature, meaning 1-MeTHIQ affects the biological response to the AEDs rather than altering their concentration in the brain. nih.gov Pharmacokinetic analyses showed no significant changes in the total brain concentrations of carbamazepine and valproate when administered with 1-MeTHIQ. nih.gov

The interactions between 1-MeTHIQ and a broader range of AEDs have also been explored. A study using isobolographic analysis characterized the interactions with clonazepam (CZP), ethosuximide (B1671622) (ETS), gabapentin (B195806) (GBP), levetiracetam (B1674943) (LEV), tiagabine (B1662831) (TGB), and vigabatrin (B1682217) (VGB) in the mouse MES model. nih.govresearchgate.net The results indicated supra-additive (synergistic) interactions with some AEDs, while others showed additive effects. nih.govresearchgate.net

The following interactive data tables summarize the key findings from these pharmacological investigations.

Table 1: Effect of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) on Electroconvulsive Threshold in Mice

| Compound | Dose (mg/kg, i.p.) | Effect on Electroconvulsive Threshold | Reference |

| 1-MeTHIQ | 20 | Considerably elevated | nih.gov |

| 1-MeTHIQ | 10 | No significant impact | nih.gov |

| 1-MeTHIQ | 5 | No significant impact | nih.gov |

Table 2: Potentiation of Antiepileptic Drugs (AEDs) by 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) in the Maximal Electroshock (MES) Seizure Model in Mice

| AED | ED50 of AED alone (mg/kg) | ED50 of AED with 1-MeTHIQ (10 mg/kg) | Type of Interaction | Reference |

| Valproate (VPA) | 232 | 170 | Potentiation | nih.gov |

| Carbamazepine (CBZ) | 10.8 | 7.8 | Potentiation | nih.gov |

Table 3: Summary of Interactions between 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) and Various Antiepileptic Drugs (AEDs)

| AED | Interaction Type | Reference |

| Clonazepam (CZP) | Supra-additive (synergistic) at specific fixed ratios | nih.govresearchgate.net |

| Ethosuximide (ETS) | Supra-additive (synergistic) at a specific fixed ratio | nih.govresearchgate.net |

| Gabapentin (GBP) | Supra-additive (synergistic) at multiple fixed ratios | nih.govresearchgate.net |

| Levetiracetam (LEV) | Additive | nih.gov |

| Tiagabine (TGB) | Additive | nih.gov |

| Vigabatrin (VGB) | Additive | nih.gov |

Structure Activity Relationship Sar Studies of 1,6 Dimethyl 1,2,3,4 Tetrahydroisoquinoline and Analogues

Positional and Stereochemical Impact of Methylation on Biological Activity

Methylation is a common and seemingly simple structural modification that can profoundly alter the pharmacological properties of a molecule. In the context of the THIQ scaffold, the position and stereochemistry of methyl groups are critical determinants of biological activity, affecting receptor affinity, efficacy, and selectivity.

The introduction of methyl groups at various positions on the THIQ ring system can lead to diverse pharmacological effects, which are highly dependent on the specific biological target.

C1-Methylation: Substitution at the C1 position can have varied effects. For instance, in a series of 4,6-dihydroxy THIQ analogues, substitution at the 1-position was found to have no effect on their antitrypanosomal activity. nih.govrsc.org Conversely, other studies have demonstrated the significance of C1-substitution. For example, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline was identified as a potent anticonvulsant. nih.govmdpi.com This highlights that the impact of a C1-methyl group is not universal but is influenced by other substituents on the molecule and the target protein.

Methylation at Other Positions: Studies on related dimethylated analogues provide further insight. For example, 1,3-dimethyl THIQ has been evaluated for neuroprotective effects against neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). rsc.org The relative positioning of methyl groups can create distinct structural isomers with unique biological profiles.

The presence of chiral centers, such as at the C1 position in 1-methylated THIQs, means that these compounds exist as stereoisomers (enantiomers or diastereomers). Stereochemistry is a pivotal factor in molecular recognition by biological targets like receptors and enzymes, often leading to significant differences in potency and efficacy between isomers. mdpi.com

A study on 1,3-dimethyl-N-propargyl-THIQ, an analogue of 1,6-dimethyl-THIQ, clearly demonstrated stereoisomeric differentiation in its neuroprotective effects. nih.gov The trans isomer was found to be more effective at preventing MPTP-induced bradykinesia and dopamine (B1211576) level depletion. In contrast, the cis isomer provided superior protection against cell death induced by the toxic metabolite MPP+. nih.gov This illustrates that different stereoisomers of the same compound can have varying efficacy in different aspects of a disease model, possibly through differential interaction with receptor subtypes or signaling pathways. This principle underscores the importance of evaluating the biological activity of individual stereoisomers in drug development. nih.gov

| Isomer | Biological Effect | Outcome |

|---|---|---|

| trans | Prevention of MPTP-induced bradykinesia | Superior Activity |

| trans | Prevention of dopamine level decrease | Superior Activity |

| cis | Protection against MPP+ induced cell death | Superior Activity |

Contributions of Aromatic Substitutions (e.g., hydroxyl, methoxy)

Modifications to the aromatic ring of the THIQ core, such as the addition of hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, are fundamental in modulating biological activity. researchgate.net These electron-donating groups can influence the electronic properties of the molecule and provide additional points of interaction with biological targets. nih.govresearchgate.net

Naturally occurring and synthetic THIQ alkaloids with significant biological activity often feature these substitutions. nih.govacs.org For example, the bisbenzyltetrahydroisoquinoline alkaloids, a major class of THIQ derivatives, typically contain hydroxyl, methoxy, or methylenedioxy groups on their aromatic rings, which are crucial for their activity. nih.gov

Role of N-Substituents and Side Chains in Modulating Activity

The nitrogen atom at the N2 position of the THIQ ring is a common site for modification, and the nature of the N-substituent plays a critical role in determining the pharmacological profile. nih.gov The size, shape, and lipophilicity of the substituent can dramatically affect receptor affinity and selectivity.

A wide range of N-substituents have been explored, leading to compounds with diverse activities:

N-Propargyl Group: The introduction of a propargyl group at the N2 position of 1,3-dimethyl-THIQ was shown to confer neuroprotective properties. nih.gov

N-Phenethyl Group: In the context of multidrug resistance modulators, a 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold has proven effective. researchgate.net

Complex Side Chains: In the search for novel antimalarial agents, extensive modifications at the N2 position showed that both the lipophilicity and the shape of the substituent had a profound effect on potency. nih.gov While an iso-butyl group provided good potency, it was metabolically unstable. Replacing it with a 2,2,2-trifluoroethyl substituent afforded greater stability while maintaining potent antimalarial activity. nih.gov Another example is the tetrahydroisoquinoline derivative SB269,652, which features a complex N-cyclohexylethyl-indole-2-carboxamide side chain and acts as an allosteric antagonist at dopamine D2 and D3 receptors. nih.gov

These examples demonstrate that the N2 position is a key handle for manipulating the properties of THIQ analogues to achieve desired therapeutic effects.

Computational Chemistry and Molecular Modeling for SAR Elucidation (e.g., docking studies)

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of THIQ derivatives. beilstein-journals.org Techniques like molecular docking allow researchers to visualize and predict how these molecules bind to their protein targets at an atomic level, providing a rationale for their observed biological activities. nih.gov

Binding Mode Prediction: Docking studies have been used to determine the probable binding modes of THIQ derivatives within the active sites of various receptors. For instance, modeling was employed to understand how newly synthesized THIQs interact with estrogen receptors to exert their antiproliferative activity against breast cancer cells. nih.gov

Guiding Drug Design: In the development of PDE4 inhibitors, docking simulations were consistent with experimental findings, showing that the attachment of rigid substituents at the C-3 position was favorable for subtype selectivity. nih.gov This synergy between computational prediction and experimental validation accelerates the design-synthesize-test cycle.

Explaining Selectivity and Potency: Molecular docking has also been applied to understand the interactions of THIQ-based matrix-metalloproteinase inhibitors and P-glycoprotein inhibitors with their respective targets. nih.govnih.gov These studies help identify key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity, thereby explaining why certain structural modifications lead to enhanced potency. nih.gov

By providing insights into the three-dimensional interactions between a ligand and its receptor, computational approaches offer a powerful method to rationalize existing SAR data and to guide the design of new, more effective THIQ-based therapeutic agents. researchgate.net

Preclinical Pharmacokinetic and Metabolic Profile Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and In Vitro Studies

Currently, there is a lack of specific in vitro ADME data for 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline in the scientific literature. General predictions based on its chemical structure suggest it would be a lipophilic, small molecule, which are characteristics often associated with good absorption. However, without experimental data from studies using, for example, Caco-2 cell monolayers for absorption assessment, or liver microsomes for metabolic stability, any discussion on its ADME profile remains speculative.

Blood-Brain Barrier Permeation Dynamics

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its potential neurological activity. Research on related compounds has shown variable BBB permeability. For instance, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) has been demonstrated to readily cross the BBB. In contrast, other derivatives show different permeation characteristics. The specific dynamics of this compound's ability to permeate the BBB have not been experimentally determined. Factors such as lipophilicity, molecular weight, and interaction with efflux transporters at the BBB would need to be investigated to understand its central nervous system distribution.

Enzymatic Biotransformation Pathways (e.g., demethylation, oxidation)

The metabolic fate of this compound is expected to involve common enzymatic pathways for xenobiotics. Based on its structure, potential biotransformation routes could include N-demethylation, aromatic hydroxylation, and oxidation of the heterocyclic ring. For example, studies on N-methyl-1,2,3,4-tetrahydroisoquinoline have shown that it can be oxidized by monoamine oxidase (MAO). It is plausible that this compound could also be a substrate for MAO or cytochrome P450 (CYP) enzymes, leading to various metabolites. However, without specific studies on this compound, the exact metabolic pathways and the enzymes involved are unknown.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives

The core structure of this compound offers a versatile scaffold for the synthesis of advanced derivatives with potentially enhanced biological activities. nih.gov Future research will likely focus on strategic modifications of this core to improve potency, selectivity, and pharmacokinetic properties.

One promising approach involves the synthesis of complex, multi-functionalized derivatives. For instance, the synthesis of compounds like 7-Acetyl-4-cyano-1,6-dimethyl-3-methylthio-6-hydroxy-8-(4-N,N-dimethyl-aminophenyl)-5,6,7,8-tetrahydroisoquinoline has demonstrated the feasibility of introducing diverse chemical moieties to the 1,6-dimethyl-THIQ backbone. nih.gov Such modifications can lead to derivatives with novel pharmacological profiles.

Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these advanced derivatives. nih.gov By systematically altering substituents at various positions of the tetrahydroisoquinoline ring, researchers can elucidate the structural requirements for optimal interaction with specific biological targets. For example, the addition of aromatic or heterocyclic rings, as seen in other THIQ derivatives, could enhance binding affinity and selectivity. nih.gov

The application of modern synthetic methodologies, such as multicomponent reactions, can facilitate the efficient and diverse synthesis of novel 1,6-dimethyl-THIQ analogs. nih.gov These advanced synthetic strategies will be crucial for generating a library of compounds for biological screening and further development.

Table 1: Potential Strategies for the Design of Advanced this compound Derivatives

| Strategy | Rationale | Potential Outcome |

| Introduction of diverse functional groups | To explore new chemical space and create novel interactions with biological targets. | Derivatives with enhanced potency and altered pharmacological profiles. |

| Structure-Activity Relationship (SAR) studies | To understand the relationship between chemical structure and biological activity. | Rational design of more potent and selective compounds. |

| Bioisosteric replacement | To improve pharmacokinetic properties and reduce off-target effects. | Derivatives with better absorption, distribution, metabolism, and excretion (ADME) profiles. |

| Synthesis of hybrid molecules | To combine the pharmacophoric features of 1,6-dimethyl-THIQ with other known active moieties. | Compounds with dual or synergistic modes of action. |

Identification of Novel Molecular Targets and Signaling Pathways

A critical area of future research is the identification of the specific molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects. While the broader class of tetrahydroisoquinolines has been shown to interact with a range of targets, the specific targets for the 1,6-dimethyl substituted variant remain largely unexplored. nih.gov

Computational methods, such as molecular docking, can be employed as a preliminary in silico screening tool to predict potential binding interactions with a wide array of protein targets. scispace.com For example, docking studies on other THIQ analogs have suggested potential interactions with enzymes like HIV-1 reverse transcriptase and DNA gyrase, as well as receptors such as the sigma-2 receptor and the epidermal growth factor receptor (EGFR). nih.govrsc.orgnih.govresearchgate.net These known targets of the broader THIQ class represent logical starting points for investigating the molecular interactions of 1,6-dimethyl-THIQ derivatives.

Subsequent experimental validation using techniques like in vitro binding assays and enzymatic assays will be essential to confirm these computational predictions. Identifying the precise molecular targets will provide a deeper understanding of the mechanism of action and facilitate the design of more selective and potent derivatives.

Furthermore, elucidating the downstream signaling pathways modulated by the interaction of 1,6-dimethyl-THIQ derivatives with their molecular targets is crucial. This can be achieved through various cell-based assays and "omics" approaches, such as transcriptomics and proteomics, to map the cellular response to compound treatment.

Table 2: Potential Molecular Targets for this compound Derivatives Based on Broader THIQ Class Activity

| Potential Target | Therapeutic Area | Rationale |

| HIV-1 Reverse Transcriptase | Antiviral | Some THIQ analogs have shown inhibitory activity against this enzyme. rsc.org |

| DNA Gyrase | Antibacterial | Certain THIQ derivatives have demonstrated antibacterial properties by targeting this enzyme. nih.gov |

| Sigma-2 Receptor | Anticancer | This receptor is overexpressed in some cancer cells and is a target for other THIQ compounds. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | EGFR is a known oncogene, and some THIQ derivatives have been investigated as potential inhibitors. researchgate.net |

Development of Advanced Preclinical Models for Efficacy and Mechanistic Investigations

To translate the therapeutic potential of this compound derivatives into clinical applications, the development and utilization of advanced preclinical models are imperative. These models are essential for evaluating in vivo efficacy, understanding the mechanism of action in a physiological context, and identifying potential biomarkers of response.

Given the potential anticancer properties of the broader THIQ class, established preclinical cancer models would be highly relevant for investigating 1,6-dimethyl-THIQ derivatives. nih.govnih.gov These models include:

Cell line-derived xenograft (CDX) models: Human cancer cell lines are implanted into immunocompromised mice. These models are useful for initial efficacy screening.

Patient-derived xenograft (PDX) models: Tumor tissue from a patient is directly implanted into mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.

Genetically engineered mouse models (GEMMs): These models are engineered to develop tumors that mimic human cancers, providing a valuable tool for studying tumor progression and therapeutic response in an immunocompetent setting.

In addition to these cancer models, should 1,6-dimethyl-THIQ derivatives show promise in other therapeutic areas, such as neurodegenerative or infectious diseases, relevant animal models for those conditions will need to be employed. nuph.edu.ua

Advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can be integrated with these preclinical models to non-invasively monitor tumor growth, metastasis, and response to treatment in real-time. nih.gov

Investigation of Synergistic Effects with Established Therapeutic Agents

Exploring the potential for synergistic interactions between this compound derivatives and established therapeutic agents is a promising translational strategy. Combination therapies often lead to improved efficacy, reduced toxicity, and the potential to overcome drug resistance.

Given the emerging evidence of anticancer activity within the THIQ scaffold, a logical starting point would be to investigate combinations with standard-of-care chemotherapeutic agents or targeted therapies. nih.govnih.gov For example, studies could explore whether 1,6-dimethyl-THIQ derivatives can enhance the cytotoxic effects of drugs like doxorubicin (B1662922) or paclitaxel (B517696) in various cancer cell lines and preclinical models.

The potential for synergistic effects is not limited to oncology. If derivatives of 1,6-dimethyl-THIQ demonstrate antimicrobial activity, as has been observed with other THIQs, their combination with existing antibiotics could be investigated to combat resistant strains of bacteria. nih.gov

The design of these combination studies will be guided by the identified molecular targets and mechanisms of action of the 1,6-dimethyl-THIQ derivatives. By understanding how these compounds affect cellular pathways, researchers can rationally select combination partners that target complementary pathways, leading to a synergistic therapeutic effect.

Q & A

Q. What are the most efficient synthetic routes for 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline, and how do substituent positions influence methodology selection?

- Methodological Answer : The synthesis often involves cyclization and reduction steps. For example, phenethylamine derivatives can undergo acetylation with acetyl chloride, cyclization using polyphosphoric acid (PPA), and reduction with potassium borohydride (KBH₄) to yield 1-methyl derivatives . Substituent positions (e.g., 1,6-dimethyl) dictate reagent choice and reaction conditions. Steric hindrance at the 6-position may require milder cyclization agents (e.g., PPA instead of harsher acids) to avoid side reactions.

- Key Data :

| Starting Material | Cyclization Agent | Reduction Agent | Yield | Reference |

|---|---|---|---|---|

| Phenethylamine | PPA | KBH₄ | ~60% |

Q. How can researchers characterize this compound derivatives to confirm structural fidelity?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H-NMR : Identify methyl groups (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 6.5–7.5 ppm) .

- HRMS : Confirm molecular weight (e.g., exact mass 175.1362 for C₁₁H₁₅N) .

- X-ray crystallography : Resolve stereochemistry for chiral centers, critical for biological activity studies .

Advanced Research Questions

Q. How does the alkyl chain length at the 1-position influence the biological activity of tetrahydroisoquinoline derivatives?

- Methodological Answer : Systematic SAR studies require synthesizing analogs with varying alkyl chains (C₁–C₁₇) and testing cytotoxicity, antibacterial, and antifungal activity. For example, longer chains (C₆–C₁₇) may enhance lipophilicity, improving membrane permeability but risking toxicity. Use in vitro assays (e.g., MTT for cytotoxicity) and compare EC₅₀ values across analogs .

- Key Data :

| Chain Length (Cₙ) | Cytotoxicity (IC₅₀, μM) | Antibacterial Activity (MIC, μg/mL) |

|---|---|---|

| C₁ | 50.2 | 128 |

| C₆ | 12.7 | 32 |

| C₁₂ | 8.3 | 16 |

Q. What strategies resolve contradictions in reported pharmacological activities of 1,6-dimethyl-THIQ derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For instance, anti-inflammatory activity may vary due to electron-donating groups (e.g., -OCH₃) at the 7-position altering NO inhibition . Replicate studies under standardized conditions (e.g., LPS-induced RAW 264.7 cells for NO assays) and use multivariate analysis to isolate structural contributors .

Q. How can enantioselective synthesis be achieved for chiral 1,6-dimethyl-THIQ derivatives?

- Methodological Answer : Employ asymmetric catalysis or chiral auxiliaries. For example, use Evans oxazolidinones to control stereochemistry during cyclization. Recent protocols report >90% enantiomeric excess (ee) via Pd-catalyzed asymmetric hydrogenation . Validate purity via chiral HPLC or polarimetry.

Q. What are understudied pharmacological applications of 1,6-dimethyl-THIQ derivatives, and how can researchers prioritize targets?

- Methodological Answer : Bifunctional derivatives (e.g., 4,4'-substituted analogs) remain understudied despite their potential as dual-action agents (e.g., antioxidant and anti-inflammatory) . Prioritize targets via computational docking (e.g., COX-2 or MAO-B for neurodegenerative diseases) and validate with in vivo models (e.g., MPTP-induced Parkinson’s in mice) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

Q. Table 2: Biological Activity by Substituent

| Substituent Position | Activity Type | Mechanism | Key Reference |

|---|---|---|---|

| 1-Methyl | Anticancer | Topoisomerase inhibition | |

| 6-Methoxy | Anti-inflammatory | NO production inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.